![molecular formula C18H14N8O2S2 B2831219 N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798530-27-4](/img/structure/B2831219.png)
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety, a quinoxaline ring, and a pyrazole sulfonamide group. These structural features contribute to its wide range of chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and an oxidizing agent.
Synthesis of the quinoxaline ring: The benzo[c][1,2,5]thiadiazole intermediate is then reacted with a suitable diketone to form the quinoxaline ring.
Introduction of the pyrazole sulfonamide group: The final step involves the reaction of the quinoxaline intermediate with a pyrazole sulfonamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting tumor hypoxia.
作用機序
The mechanism of action of N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit hypoxia-inducible factor-1 (HIF-1), thereby reducing tumor growth and metastasis . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: Known for their anticancer and fluorescent properties.
Quinoxaline derivatives: Widely studied for their antimicrobial and anticancer activities.
Pyrazole sulfonamide derivatives: Investigated for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its combination of three distinct moieties, each contributing to its unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
特性
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-4-ylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O2S2/c1-26-10-11(9-19-26)30(27,28)25-18-17(20-12-5-2-3-6-13(12)21-18)22-14-7-4-8-15-16(14)24-29-23-15/h2-10H,1H3,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHMKXWDQEZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=NSN=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2831141.png)
![1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide](/img/structure/B2831142.png)
![N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2831144.png)
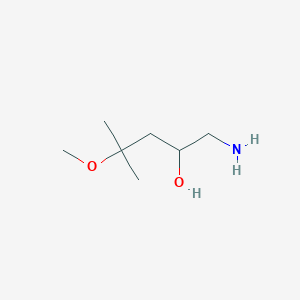
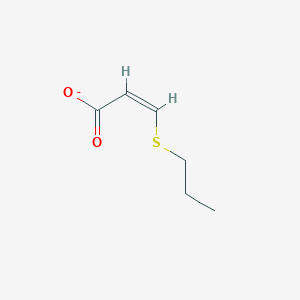
![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
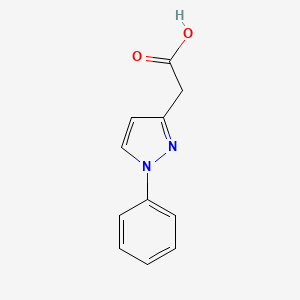
![4-tert-butyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)
![4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2831154.png)

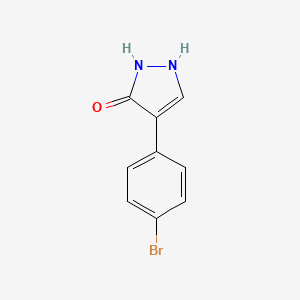
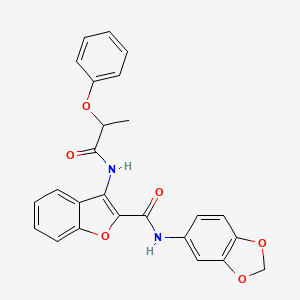
![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)
